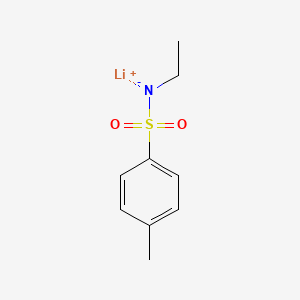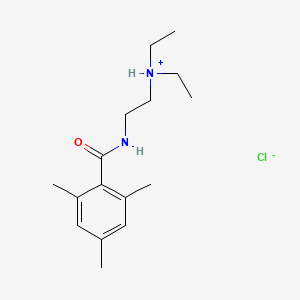![molecular formula C36H74O4Sn2 B13762260 [(Octylsuccinyl)bis(oxy)]bis[tributylstannane] CAS No. 67701-37-5](/img/structure/B13762260.png)
[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Octylsuccinyl)bis(oxy)]bis[tributylstannane] is a heterocyclic organic compound with the molecular formula C₃₆H₇₄O₄Sn₂ and a molecular weight of 808.39 g/mol . It is also known by its IUPAC name, bis(tributylstannyl) 2-octylbutanedioate . This compound is characterized by the presence of tin (Sn) atoms, which are bonded to organic groups, making it a part of the organotin compounds family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Octylsuccinyl)bis(oxy)]bis[tributylstannane] typically involves the esterification of butanedioic acid (succinic acid) with octanol, followed by the reaction with tributyltin oxide. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for [(Octylsuccinyl)bis(oxy)]bis[tributylstannane] are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
[(Octylsuccinyl)bis(oxy)]bis[tributylstannane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributyltin groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
[(Octylsuccinyl)bis(oxy)]bis[tributylstannane] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of [(Octylsuccinyl)bis(oxy)]bis[tributylstannane] involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atoms in the compound can form coordination complexes with various biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- Bis(tributyltin) oxide
- Tributyltin acetate
- Tributyltin fluoride
- Tributyl(methacryloyloxy)stannane
- Tributyl(oleoyloxy)stannane
Uniqueness
[(Octylsuccinyl)bis(oxy)]bis[tributylstannane] is unique due to its specific structure, which includes both octyl and tributyltin groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
67701-37-5 |
|---|---|
Molecular Formula |
C36H74O4Sn2 |
Molecular Weight |
808.4 g/mol |
IUPAC Name |
bis(tributylstannyl) 2-octylbutanedioate |
InChI |
InChI=1S/C12H22O4.6C4H9.2Sn/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14;6*1-3-4-2;;/h10H,2-9H2,1H3,(H,13,14)(H,15,16);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChI Key |
CQHWKSNAXPLVEG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC(CC(=O)O[Sn](CCCC)(CCCC)CCCC)C(=O)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


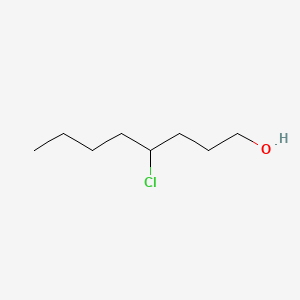
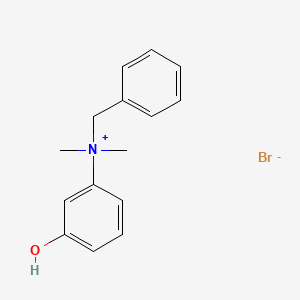

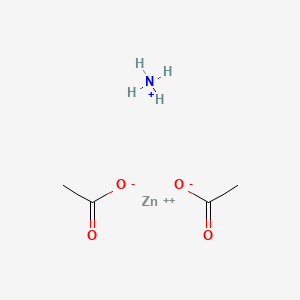
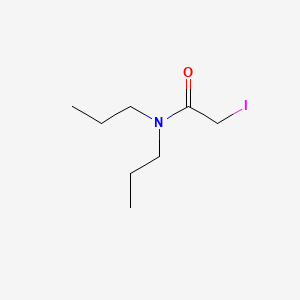
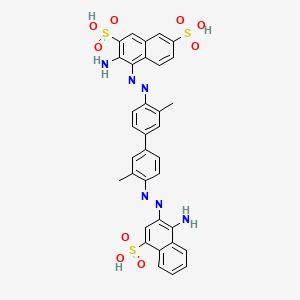


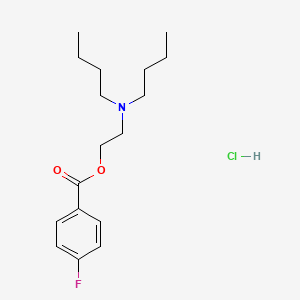
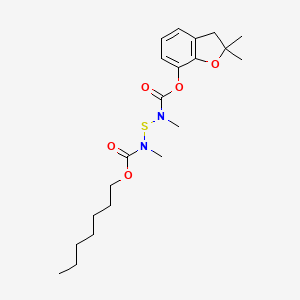

![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)
